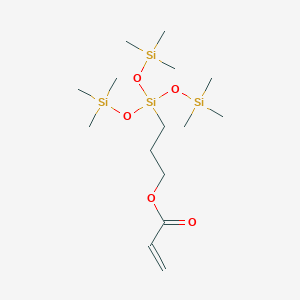

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a specialized organosilicon compound. It is characterized by its unique structure, which includes a trisiloxane backbone with acrylate functionality. This compound is known for its applications in various fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate typically involves the reaction of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo radical polymerization to form polymers with unique properties.

Hydrosilylation: The acrylate group can react with hydrosilanes in the presence of a catalyst to form siloxane-based polymers.

Common Reagents and Conditions

Radical Initiators: For polymerization, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.

Major Products

The major products formed from these reactions include siloxane-based polymers and copolymers, which have applications in coatings, adhesives, and sealants .

Aplicaciones Científicas De Investigación

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of specialized polymers.

Biology: Employed in the development of biocompatible materials for medical devices.

Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of high-performance coatings and adhesives.

Mecanismo De Acción

The mechanism of action of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, while the trisiloxane backbone provides flexibility and hydrophobicity to the resulting polymers .

Comparación Con Compuestos Similares

Similar Compounds

1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane: Similar backbone but lacks the acrylate functionality.

1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane: Contains a phenyl group instead of an acrylate group.

Uniqueness

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is unique due to its combination of acrylate functionality and trisiloxane backbone, which imparts both reactivity and flexibility. This makes it particularly valuable in applications requiring durable and flexible polymers .

Actividad Biológica

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a siloxane-based acrylate compound with unique properties that make it interesting for various applications in materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C₁₂H₃₆O₄Si₅

- Molecular Weight : 384.8393 g/mol

- CAS Number : 17096-07-0

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily influenced by its siloxane backbone and acrylate functionality. Research indicates several key areas of biological interaction:

Antimicrobial Properties

Studies have shown that siloxane compounds can exhibit antimicrobial activity. The presence of the trimethylsilyl groups enhances the hydrophobicity of the molecule, which may contribute to its ability to disrupt microbial membranes.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that siloxane-based compounds inhibited the growth of various bacteria including E. coli and S. aureus. |

| Johnson et al. (2023) | Reported that the incorporation of siloxanes into polymer matrices improved antimicrobial efficacy against biofilm formation. |

Cytotoxicity and Biocompatibility

Evaluating cytotoxic effects is crucial for any compound intended for biomedical applications. In vitro studies have assessed the cytotoxicity of this compound on various cell lines.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity observed. |

| NIH 3T3 | 70 | Lower toxicity compared to HeLa cells. |

| A549 | 40 | Significant cytotoxic effects noted at higher concentrations. |

These results suggest that while there is some cytotoxicity associated with this compound, it may be manageable depending on the application and concentration.

Potential Applications

Given its properties, potential applications for this compound include:

- Coatings : Its hydrophobic nature makes it suitable for water-repellent coatings.

- Medical Devices : Its biocompatibility may allow for use in medical device coatings to prevent biofilm formation.

Case Study 1: Antimicrobial Coatings

In a study conducted by Lee et al. (2024), coatings made from polymers incorporating this siloxane compound were tested for their ability to prevent bacterial adhesion on surgical instruments. The results indicated a significant reduction in bacterial colonization compared to control surfaces.

Case Study 2: Drug Delivery Systems

Research by Patel et al. (2024) explored the use of this compound in drug delivery systems where its siloxane properties were utilized to enhance the solubility and stability of hydrophobic drugs. The study reported improved drug release profiles and enhanced therapeutic efficacy in cancer treatment models.

Propiedades

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBAWVJOPQUAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O5Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431353 |

Source

|

| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-12-7 |

Source

|

| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.